(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid

Description

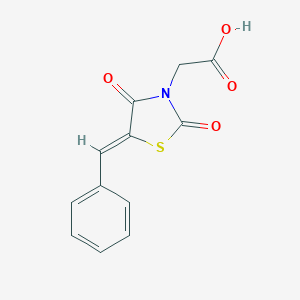

Structure

3D Structure

Properties

IUPAC Name |

2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4S/c14-10(15)7-13-11(16)9(18-12(13)17)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15)/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNYSPGLDGPDIU-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Catalyst Impact

Chemical Reactions Analysis

Types of Reactions

(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The benzylidene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzylidene derivatives .

Scientific Research Applications

(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of (5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes and modulate signaling pathways related to cell proliferation and apoptosis . Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

The biological and physicochemical properties of (5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid vary significantly compared to structurally analogous thiazolidinone derivatives. Key comparisons are outlined below:

Key Observations :

- Thione (2-thioxo) vs. Dioxo (2,4-dioxo) Groups : Thione-containing derivatives (e.g., [(5Z)-5-pyridin-2-ylmethylidene analog) exhibit stronger antifungal activity, likely due to enhanced sulfur-mediated interactions with microbial enzymes . Dioxo derivatives, such as the target compound, are more associated with aldose reductase inhibition, mimicking epalrestat’s mechanism .

- Benzylidene Substituents : Electron-withdrawing groups (e.g., pyridinyl) enhance antifungal activity, while electron-donating groups (e.g., methoxy) correlate with antiproliferative effects .

Physicochemical Properties

Lipophilicity (log P) and solubility are critical for drug bioavailability:

| Compound | log k (HPLC) | Calculated log P | Antifungal MIC (μg/mL) |

|---|---|---|---|

| [(5Z)-5-Pyridin-2-ylmethylidene derivative] | 0.92 | 1.45 | 2–8 (Candida spp.) |

| (5-Benzylidene-2,4-dioxo derivative) | Not reported | 1.28 (predicted) | Not tested |

| [(5E)-5-(3-Hydroxybenzylidene) derivative] | 0.85 | 1.12 | Not reported |

Data Source : RP-HPLC studies and in silico calculations .

Insight : The pyridinyl derivative’s higher log k and log P values correlate with its superior antifungal activity, suggesting optimal membrane permeability .

Structure-Activity Relationships (SAR)

- Aldose Reductase Inhibition : The dioxo configuration at positions 2 and 4 is critical for binding to aldose reductase’s active site, as seen in epalrestat analogs. Substitution with bulkier groups (e.g., 4-propan-2-ylbenzylidene) reduces activity due to steric hindrance .

- Antifungal Activity : Thione (2-thioxo) derivatives with aromatic substituents (e.g., pyridinyl) show broad-spectrum antifungal effects, while dioxo analogs lack significant activity .

Biological Activity

(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid, a thiazolidine derivative, has gained attention in pharmaceutical research due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in antimicrobial, anticancer, and anti-inflammatory domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

- IUPAC Name : 2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid

- Molecular Formula : C₁₂H₉NO₄S

- Molecular Weight : 263.27 g/mol

- CAS Number : 1810709-81-9

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.91 mg/L |

| Escherichia coli | 7.82 mg/L |

These findings suggest that the compound disrupts bacterial cell walls or inhibits essential enzymes vital for bacterial survival .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Studies have demonstrated its ability to induce apoptosis in cancer cell lines such as HeLa and T98G. The mechanism involves modulation of signaling pathways that regulate cell proliferation and survival.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | <10 | Induction of apoptosis via intrinsic pathway |

| T98G | <15 | Inhibition of cell cycle progression |

The compound's structural features contribute to its cytotoxic effects, with specific substituents enhancing its interaction with cellular targets .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of key metabolic enzymes.

- Anticancer Mechanism : Induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins.

- Anti-inflammatory Mechanism : Inhibition of NF-kB pathway leading to reduced cytokine production.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Antimicrobial Activity :

- Anticancer Evaluation :

Q & A

Q. What role do substituent variations on the benzylidene ring play in modulating pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.